molecular formula C72H101N17O26 B601451 9-L-β-天冬氨酸-达托霉素 CAS No. 123180-72-3

9-L-β-天冬氨酸-达托霉素

货号: B601451
CAS 编号: 123180-72-3
分子量: 1620.67
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-L-β-Aspartic acid-daptomycin: is a cyclic lipopeptide antibiotic derived from the fermentation product of the bacterium Streptomyces roseosporus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound disrupts bacterial cell membranes, leading to rapid depolarization and inhibition of protein, RNA, and DNA synthesis .

科学研究应用

Antibacterial Activity

Daptomycin, including its derivative 9-L-β-Aspartic acid-daptomycin, exhibits potent antibacterial activity against a range of Gram-positive bacteria. It is primarily indicated for treating complicated skin and skin structure infections (cSSSIs), right-sided infective endocarditis, and bacteremia associated with cSSSIs. Clinical trials have demonstrated that daptomycin is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) infections, often showing comparable or superior efficacy to traditional antibiotics like vancomycin .

Combination Therapy

Recent research has highlighted the synergistic effects of combining daptomycin with beta-lactam antibiotics. In vitro studies indicate that this combination can enhance the antibacterial efficacy against vancomycin-resistant Enterococcus species, particularly in critically ill patients . For instance, the addition of ampicillin to daptomycin therapy has been associated with improved clinical outcomes in patients with VRE bloodstream infections .

Case Studies

Study Population Intervention Outcome
Aikawa et al. (2019)Japanese patients with MRSA cSSIsDaptomycin vs VancomycinNo significant difference in clinical failure rates; daptomycin was effective
Kornychev et al. (2018)Adults with complicated infectionsDaptomycin monotherapyDemonstrated safety and efficacy
Bradley et al. (2015)Pediatric patients with bacteremiaDaptomycin treatmentNo significant difference compared to standard therapies; effective in severe cases

Immunomodulatory Effects

Beyond its antibacterial properties, there is emerging evidence suggesting that daptomycin may possess immunomodulatory effects. Studies indicate potential applications in oncology, where daptomycin could enhance immune responses against tumors or modulate inflammatory processes . These findings warrant further investigation into the dual role of daptomycin derivatives like 9-L-β-Aspartic acid in treating infections while also providing immunological benefits.

Anticancer Potential

Preliminary studies have suggested that daptomycin may exhibit anticancer properties, potentially making it a candidate for combination therapies in cancer treatment. The mechanisms underlying these effects remain under investigation, but they could involve modulation of immune responses or direct cytotoxicity against tumor cells .

作用机制

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-L-β-Aspartic acid-daptomycin involves complex chemoenzymatic methodsThis method has shown to enhance the potency of the compound against resistant bacterial strains .

Industrial Production Methods: Industrial production of 9-L-β-Aspartic acid-daptomycin typically involves fermentation processes using Streptomyces roseosporus. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

化学反应分析

Types of Reactions: 9-L-β-Aspartic acid-daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various analogs of 9-L-β-Aspartic acid-daptomycin with enhanced antibacterial activity and reduced resistance .

相似化合物的比较

    Dalbavancin: Another cyclic lipopeptide antibiotic with activity against Gram-positive bacteria.

    Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.

    Teicoplanin: Similar to vancomycin, used for treating Gram-positive bacterial infections.

Uniqueness: 9-L-β-Aspartic acid-daptomycin is unique due to its rapid bactericidal action and its ability to disrupt bacterial membranes through depolarization. Unlike vancomycin and teicoplanin, which inhibit cell wall synthesis, 9-L-β-Aspartic acid-daptomycin targets the bacterial membrane, making it effective against bacteria that have developed resistance to other antibiotics .

生物活性

9-L-β-Aspartic acid-daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation product of Streptomyces roseosporus. This compound exhibits potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves disrupting bacterial cell membranes, leading to rapid depolarization and subsequent inhibition of protein, RNA, and DNA synthesis. This article explores the biological activity of 9-L-β-Aspartic acid-daptomycin, highlighting its mechanisms, efficacy in clinical settings, and recent research findings.

Target of Action : The primary target of 9-L-β-Aspartic acid-daptomycin is the bacterial cell membrane.

Mode of Action : Daptomycin interacts with the bacterial cell membrane in a calcium-dependent manner, leading to membrane reorganization. This interaction causes depolarization, which disrupts essential cellular processes.

Biochemical Pathways : The action of daptomycin primarily affects the cytoplasmic membrane, inhibiting vital biochemical pathways necessary for bacterial survival.

Pharmacokinetics : Approximately 50% of daptomycin is excreted unchanged in the urine, indicating renal elimination as a significant route of clearance .

Efficacy Against Gram-Positive Bacteria

Recent studies demonstrate that 9-L-β-Aspartic acid-daptomycin is effective against various Gram-positive pathogens. It has been shown to reduce bacterial counts significantly in biofilms formed by VRE isolates and is associated with decreased mortality rates in patients with severe infections .

Table 1: Comparative Efficacy of Daptomycin Against Gram-Positive Bacteria

PathogenMIC (µg/mL)Efficacy (%)
Methicillin-resistant S. aureus (MRSA)299.9% kill within 24 h
Vancomycin-resistant Enterococcus faecium (VRE)16~97% reduction in biofilms
Vancomycin-intermediate S. aureus (VISA)>64Not specified
Vancomycin-resistant S. aureus (VRSA)>64Not specified

Clinical Applications

Daptomycin is utilized in treating complicated skin and skin structure infections as well as bacteremia caused by MRSA. It is administered at dosages ranging from 4 mg/kg/day for skin infections to 6 mg/kg/day for bacteremia . Clinical trials have shown that daptomycin can be more effective than vancomycin in treating persistent bacteremia, particularly where vancomycin minimum inhibitory concentrations (MICs) are elevated .

Case Studies

  • Case Study on Persistent Bacteremia : In a clinical trial involving patients with MRSA bacteremia, daptomycin treatment resulted in a success rate of approximately 75%, compared to 60% for vancomycin-treated patients .
  • Hematogenous Pneumonia Model : In murine models of hematogenous pneumonia induced by virulent strains of S. pneumoniae, daptomycin demonstrated comparable efficacy to ceftriaxone despite some persistence of bacteria within lung tissues .

Resistance Mechanisms

Despite its effectiveness, there are increasing reports of resistance to daptomycin among certain strains of Staphylococcus aureus and Enterococcus faecium. Resistance mechanisms include alterations in cell membrane composition and changes in calcium-dependent signaling pathways that reduce daptomycin's binding affinity.

Future Directions

Research continues to explore modifications to enhance the antibacterial properties of daptomycin derivatives like 9-L-β-Aspartic acid-daptomycin. Ongoing studies aim to develop new analogs that maintain efficacy against resistant strains while minimizing side effects and improving pharmacokinetic profiles .

属性

CAS 编号

123180-72-3

分子式

C72H101N17O26

分子量

1620.67

纯度

> 95%

数量

Milligrams-Grams

同义词

1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.;  CB 131010;  LY 213846

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。